molecular formula C10H14ClNO B15127939 rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride, cis

rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride, cis

Cat. No.: B15127939
M. Wt: 199.68 g/mol
InChI Key: FPCCLEPTIDAFAZ-UHFFFAOYSA-N
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Description

rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride, cis, is a chiral amine derivative featuring a benzofuran backbone substituted with a methyl group and a methanamine moiety. The compound’s stereochemistry is defined by the cis configuration of the (2R,3S) enantiomers, forming a racemic mixture. Its hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and chemical research applications.

Key structural attributes include:

  • Benzofuran core: A fused bicyclic system (dihydrobenzofuran) with oxygen in the furan ring, contributing to aromatic interactions and rigidity .
  • Substituents: A methyl group at the 3-position and a methanamine group at the 2-position, both influencing steric and electronic properties.
  • Chirality: The cis arrangement of the (2R,3S) configuration introduces stereochemical complexity, critical for binding selectivity in biological systems .

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(3-methyl-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-7-8-4-2-3-5-9(8)12-10(7)6-11;/h2-5,7,10H,6,11H2,1H3;1H

InChI Key

FPCCLEPTIDAFAZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC2=CC=CC=C12)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride, cis, typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors such as phenols and aldehydes.

    Introduction of the Methanamine Group: This step often involves reductive amination, where an amine is introduced to the benzofuran ring using reducing agents like sodium borohydride or lithium aluminum hydride.

    Resolution of Racemic Mixture: The racemic mixture can be resolved into its enantiomers using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride, cis, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles like halides or alkoxides replace the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated benzofuran rings.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride, cis, has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride, cis, involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of chiral amines with substituted cyclic ether or heterocyclic frameworks. Below is a detailed comparison with structurally related compounds, emphasizing molecular features, stereochemistry, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS Number) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes References
rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride, cis C₁₁H₁₄ClNO (inferred) ~211.7 (estimated) Benzofuran core, methyl, methanamine, cis (2R,3S) Pharmaceutical intermediate; stereospecific binding
rac-[(1R,3R)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine hydrochloride (1909288-59-0) C₁₂H₁₈ClN 211.7 Cyclopropane, phenyl, dimethyl groups Agrochemical synthesis; high purity (≥95%)
rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride (1807939-82-7) C₉H₁₂N₂O₃·HCl 232.66 Oxolane (tetrahydrofuran), imidazole, carboxylic acid Antimicrobial research; soluble in DMSO/chloroform
rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis (1969288-00-3) C₁₁H₁₅NO 177.24 Oxolane (tetrahydrofuran), phenyl group Neurological drug discovery; chiral scaffold
rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride, cis (2059908-57-3) C₆H₁₃ClFN 153.63 Cyclohexane, fluorine substituent PET tracer precursor; fluorinated bioisostere

Key Comparative Insights

Core Structure Diversity :

  • The target compound’s benzofuran core (aromatic oxygen heterocycle) contrasts with cyclopropane (), oxolane (), and cyclohexane () backbones in analogs. Benzofuran’s aromaticity enhances π-π stacking in receptor binding, while cyclopropane’s strain energy increases reactivity .

Substituent Effects: Methyl groups (target compound vs. dimethyl in ) influence steric hindrance and metabolic stability. Fluorine () improves bioavailability and acts as a hydrogen-bond acceptor, unlike the target’s non-halogenated structure.

Stereochemical Complexity :

  • All compounds exhibit cis stereochemistry, but the (2R,3S) configuration in the target contrasts with (1R,3R) () and (2R,4S) (), affecting enantioselective interactions.

Applications :

  • The target compound’s benzofuran scaffold is prevalent in serotonin receptor modulators, whereas cyclopropane derivatives () are leveraged in agrochemicals due to their stability under harsh conditions.

Research Findings and Implications

  • Synthetic Challenges: The dihydrobenzofuran scaffold requires precise control of ring puckering (see Cremer-Pople coordinates for quantifying nonplanar rings ).
  • Biological Relevance : Chiral amines like the target compound are pivotal in CNS drug development, with analogs showing activity in dopamine and serotonin pathways .
  • Thermodynamic Stability : The cis configuration in cyclopropane and benzofuran derivatives enhances conformational rigidity compared to trans isomers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride, cis, and how can reaction efficiency be optimized?

  • Methodological Answer : Multi-step synthesis involving cyclization of substituted benzofuran precursors followed by amine functionalization is typical. Reaction parameters (e.g., temperature, catalyst loading) can be optimized using factorial design experiments to identify critical variables and interactions . For example, a central composite design may reduce trial-and-error approaches by 40–60% . Post-synthesis purification via recrystallization or chiral chromatography ensures stereochemical fidelity.

Q. Which analytical techniques are essential for characterizing stereochemical purity and structural integrity?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) resolves enantiomers, while 1^1H/13^{13}C NMR with chiral solvating agents (e.g., Eu(hfc)3_3) confirms stereochemistry . X-ray crystallography provides definitive structural validation. Purity (>98%) is quantified via HPLC-UV at 254 nm, referencing molecular weight (285.81 g/mol) and CAS/EC numbers for cross-verification .

Q. How should researchers handle hygroscopicity and stability challenges during storage?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C in desiccated conditions to prevent hydrolysis or oxidation. Solubility data (e.g., limited solubility in chloroform/DMSO) guides solvent selection for stock solutions . Stability assessments via accelerated degradation studies (40°C/75% RH for 4 weeks) identify decomposition pathways .

Advanced Research Questions

Q. How can computational models predict reactivity or optimize reaction pathways for this compound?

  • Methodological Answer : Quantum mechanical calculations (DFT/B3LYP) map transition states and activation energies for cyclization or amine functionalization steps. Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics, reducing computational costs by 30–50% . Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, validated experimentally via in situ FTIR or MS monitoring .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

  • Methodological Answer : Pharmacokinetic-pharmacodynamic (PK/PD) modeling accounts for metabolic instability (e.g., CYP450 interactions) or poor bioavailability. Cross-validate in vitro assays (e.g., receptor binding) with microsomal stability tests and in vivo ADME profiling. Orthogonal assays (SPR vs. fluorescence polarization) reduce false positives .

Q. How can stereochemical discrepancies in synthesized batches be systematically addressed?

  • Methodological Answer : Combine VCD (vibrational circular dichroism) spectroscopy with computed spectra to resolve ambiguous stereochemical assignments. For racemic mixtures, chiral derivatization (e.g., Mosher’s acid) followed by 19^{19}F NMR enhances sensitivity . Batch-to-batch consistency is ensured via DOE (design of experiments) for critical process parameters .

Q. What safety protocols are critical for handling this compound in scale-up experiments?

  • Methodological Answer : Follow REACH guidelines (EC 1907/2006) for acute toxicity mitigation. Use fume hoods with HEPA filters during weighing/synthesis. First-aid measures include oxygen therapy for inhalation exposure and immediate dermal decontamination with pH-neutral solvents . Toxicity profiling (Ames test, LD50_{50}) is mandatory for preclinical studies .

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